3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline - 115607-61-9

3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline

Catalog Number: EVT-283422
CAS Number: 115607-61-9
Molecular Formula: C21H22N2O2
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SK&F-96067 is a synthetic compound classified as a reversible inhibitor of the gastric (H+/K+)-ATPase. [ [] ] This enzyme is found in the parietal cells of the stomach and is responsible for the final step of acid secretion. [ [] ] SK&F-96067 has been used extensively in scientific research to study the mechanisms of gastric acid secretion and the development of new anti-ulcer drugs. [ [], [], [], [], [] ]

Synthesis Analysis
  • Route 1: This route utilizes ethyl butyrylacetate as the starting material. [ [] ] It involves a sequence of condensation, amination, intramolecular cyclization, chlorinating aromatization, and a final amination step to yield SK&F-96067. [ [] ] The overall yield for this route is reported as 29.7%. [ [] ]

  • Route 2: This approach utilizes phosphorus-mediated cyclization of a β-arylaminoacrylamide. [ [], [] ] Although specific details are limited, this method represents a potentially simpler approach compared to Route 1. [ [], [] ]

Molecular Structure Analysis
  • Quinoline core: This is the central structural feature of the molecule. [ [], [] ]
  • Butyryl group: This substituent is located at the 3-position of the quinoline ring. [ [], [] ]
  • (2-methylphenyl)amino group: This group is attached to the 4-position of the quinoline core. [ [], [] ]
  • Methoxy group: This substituent is positioned at the 8-position of the quinoline ring. [ [], [] ]

Studies suggest that the 3-substituent of the quinoline ring plays a significant role in the inhibitory activity of the molecule. [ [] ] Specifically, a combination of pi-electron withdrawal and hydrogen bonding capabilities, without significantly affecting the quinoline pKa, contributes to higher activity. [ [] ]

Mechanism of Action

SK&F-96067 functions as a reversible, lumenally acting inhibitor of the gastric (H+/K+)-ATPase. [ [] ] It competes with potassium ions (K+) for binding to the enzyme, ultimately blocking the transport of hydrogen ions (H+) into the stomach lumen. [ [] ] This inhibition leads to a reduction in gastric acid secretion. [ [], [] ]

Applications
  • Investigating the mechanism of (H+/K+)-ATPase inhibition: Studies have explored the structural features of SK&F-96067 and its analogs that contribute to their potency and selectivity as (H+/K+)-ATPase inhibitors. [ [], [], [] ]

  • Developing new anti-ulcer drugs: The discovery of SK&F-96067 as a potent and reversible (H+/K+)-ATPase inhibitor paved the way for further research and development of novel anti-ulcer agents. [ [], [] ]

  • Studying gastric acid secretion: Researchers have used SK&F-96067 as a tool to understand the complex process of gastric acid secretion and its regulation. [ [], [] ]

3-Carbethoxy-4-(phenylamino)quinolines

  • Compound Description: This class of compounds served as the initial scaffold for developing SK&F 96067. The 3-carbethoxy group was initially thought to be crucial for activity, potentially by influencing the orientation of the 4-arylamino group. []
  • Relevance: Replacing the 3-carbethoxy group with other substituents, particularly 3-acyl groups, led to the discovery of SK&F 96067 and other potent (H+/K+)-ATPase inhibitors. This modification highlights the importance of the 3-position substituent in modulating the activity of these compounds. []

3-Acyl-4-(arylamino)quinolines

  • Compound Description: This chemical class encompasses SK&F 96067 and represents a significant advancement in developing reversible (H+/K+)-ATPase inhibitors. These compounds exhibit potent inhibitory activity against the enzyme. [, ] Exploration of this scaffold led to the identification of derivatives with varying physicochemical properties and durations of action. []
  • Relevance: 3-Acyl-4-(arylamino)quinolines, particularly SK&F 96067, demonstrate the importance of the 3-acyl substituent for potent (H+/K+)-ATPase inhibition. The ability to modify the 8-position of the quinoline ring in this series allows for fine-tuning of pharmacological properties without compromising activity. []

8-Hydroxy-Substituted 3-Acyl-4-(arylamino)quinolines

  • Compound Description: These derivatives of the 3-acyl-4-(arylamino)quinoline scaffold possess a hydroxyl group at the 8-position of the quinoline ring. These compounds exhibit remarkably high affinity for the (H+/K+)-ATPase. []
  • Relevance: While demonstrating enhanced binding affinity compared to SK&F 96067, these hydroxylated analogs lacked adequate oral potency. This finding underscores the importance of balancing target affinity with other drug-like properties for in vivo efficacy. []

SK&F 97574

  • Compound Description: SK&F 97574 is a close analog of SK&F 96067 within the 3-acyl-4-(arylamino)quinoline class. It demonstrates good oral potency and an intermediate duration of action, longer than SK&F 96067 but shorter than irreversible inhibitors like omeprazole. []
  • Relevance: The development of SK&F 97574 showcases the successful optimization of the 3-acyl-4-(arylamino)quinoline scaffold by introducing substituents at the 8-position. This modification resulted in a compound with an improved pharmacokinetic profile compared to SK&F 96067. []

2-Aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles

  • Compound Description: This class of compounds, explored alongside SK&F 96067, also exhibits K(+)-competitive inhibition of the gastric (H+/K+)-ATPase. These compounds demonstrate potent inhibition of pentagastrin-stimulated acid secretion in rats. []
  • Relevance: The discovery of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles as (H+/K+)-ATPase inhibitors highlights the existence of alternative chemical scaffolds with similar biological activity. Comparing their structure and activity to SK&F 96067 can provide valuable insights into the pharmacophore for (H+/K+)-ATPase inhibition. []

Omeprazole

  • Compound Description: Omeprazole, a benzimidazole derivative, serves as a benchmark compound in gastric acid inhibition. It acts as an irreversible inhibitor of the (H+/K+)-ATPase. [, ]
  • Relevance: Comparing the reversible inhibition of SK&F 96067 with the irreversible mechanism of omeprazole provides context for the duration of action and potential clinical advantages of different (H+/K+)-ATPase inhibitors. [, , ]

SCH 28080

  • Compound Description: SCH 28080 belongs to the imidazopyridine class of (H+/K+)-ATPase inhibitors and exhibits potent inhibitory activity. []
  • Relevance: Similar to omeprazole, SCH 28080 provides a comparative reference point for evaluating the potency and mechanism of SK&F 96067. The diverse structures of these compounds suggest multiple binding interactions are possible within the active site of the (H+/K+)-ATPase. []

NC-1300-B

  • Compound Description: NC-1300-B is another benzimidazole-based (H+/K+)-ATPase inhibitor with structural similarities to omeprazole. []
  • Relevance: This compound further emphasizes the benzimidazole scaffold as a privileged structure for (H+/K+)-ATPase inhibition and allows for structural comparisons with SK&F 96067. []

Properties

CAS Number

115607-61-9

Product Name

3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline

IUPAC Name

1-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]butan-1-one

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C21H22N2O2/c1-4-8-18(24)16-13-22-21-15(10-7-12-19(21)25-3)20(16)23-17-11-6-5-9-14(17)2/h5-7,9-13H,4,8H2,1-3H3,(H,22,23)

InChI Key

MAVJDLHBPIXVJL-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC

Solubility

Soluble in DMSO

Synonyms

3-butyryl-4-(2-methylphenylamino)-8-methoxyquinoline
SK and F 96067
SKF-96067

Canonical SMILES

CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.